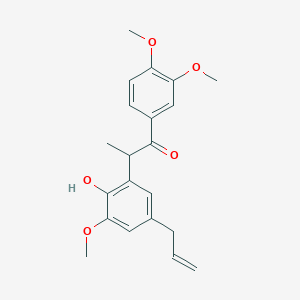
Carinatone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carinatone is a chemical compound known for its unique properties and applications in various scientific fields. It is a quaternary ammonium compound involved in metabolism in most mammals, plants, and some bacteria. This compound plays a crucial role in energy metabolism by transporting long-chain fatty acids from the cytosol into mitochondria to be oxidized for energy production .
準備方法
Synthetic Routes and Reaction Conditions: Carinatone can be synthesized through a series of chemical reactions starting from the amino acid lysine. The synthesis involves the methylation of lysine to form trimethyllysine, which is then hydroxylated to hydroxytrimethyllysine. This intermediate is cleaved to form trimethylaminobutyraldehyde, which is subsequently dehydrogenated to produce gamma-butyrobetaine. Finally, gamma-butyrobetaine is hydroxylated to form this compound .
Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the efficient production of this compound. The final product is purified through crystallization and other separation techniques to achieve the desired purity levels .
化学反応の分析
Types of Reactions: Carinatone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carnitine, which is essential for fatty acid metabolism.
Reduction: It can be reduced to form its corresponding alcohol derivative.
Substitution: this compound can undergo substitution reactions with various nucleophiles to form different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products:
Oxidation: Carnitine
Reduction: Alcohol derivatives of this compound
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Carinatone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Plays a crucial role in cellular metabolism and energy production.
Medicine: Used in the treatment of carnitine deficiency and as a supplement to improve energy metabolism.
Industry: Employed in the production of dietary supplements and as an additive in animal feed .
作用機序
Carinatone exerts its effects by transporting long-chain fatty acids into the mitochondria, where they are oxidized to produce energy in the form of adenosine triphosphate (ATP). This process is essential for maintaining cellular energy levels and supporting various metabolic functions. This compound also helps remove toxic by-products of metabolism from cells, ensuring cellular health and function .
類似化合物との比較
Carnitine: Similar in structure and function, but Carinatone has a higher affinity for fatty acid transport.
Acetylcarnitine: An acetylated form of carnitine, used in the treatment of neurological disorders.
Propionylcarnitine: A derivative of carnitine, used in the treatment of cardiovascular diseases .
Uniqueness: this compound is unique due to its high efficiency in transporting long-chain fatty acids and its role in energy metabolism. Its ability to support cellular energy production and remove metabolic by-products makes it a valuable compound in various scientific and medical applications .
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(2-hydroxy-3-methoxy-5-prop-2-enylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-6-7-14-10-16(21(23)19(11-14)26-5)13(2)20(22)15-8-9-17(24-3)18(12-15)25-4/h6,8-13,23H,1,7H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKBRPPPSPIUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC(=C1)CC=C)OC)O)C(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














